![molecular formula C9H14N2S B2515136 4-メチル-2-[(ピロリジン-3-イル)メチル]-1,3-チアゾール CAS No. 1521112-55-9](/img/structure/B2515136.png)
4-メチル-2-[(ピロリジン-3-イル)メチル]-1,3-チアゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole" is a heterocyclic molecule that contains a thiazole ring, a common structural motif in various chemical compounds with diverse biological activities. Thiazole derivatives are known for their antimicrobial, antioxidant, and electrochromic properties, as well as their utility in various chemical reactions and transformations .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and can yield a variety of functionalized compounds. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves cyclization of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones . Similarly, the synthesis of 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol involves a multi-step reaction sequence, which can further react with various aromatic aldehydes to yield thiazolidinones .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using spectroscopic methods such as FTIR, NMR, and X-ray diffraction studies. For example, the stereochemistry of certain thiazole derivatives has been characterized by single crystal X-ray diffraction . Additionally, the importance of intramolecular hydrogen bonding in the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species has been highlighted, which can significantly influence the stability and reactivity of these molecules .
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions, including cycloadditions and transformations. For instance, pyrrolo[1,2-c]thiazoles can act as thiocarbonyl ylides in cycloadditions to electron-deficient alkenes . The kinetics and mechanism of transformation reactions of thiazole derivatives have also been studied, revealing insights into the reaction pathways and the influence of different catalytic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as their acid dissociation constants and electrochromic properties, are of significant interest. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives have been determined, which is important for understanding their chemical behavior . Additionally, thiazole derivatives have been explored for their electrochromic properties, with some showing promising results for applications in electrochromic devices .
Case Studies
In terms of case studies, thiazole derivatives have been evaluated for their antimicrobial activity, with some compounds showing interesting activity against bacterial strains such as A. baumannii and M. tuberculosis . Furthermore, their antioxidant potential has been assessed using assays like DPPH scavenging, and the relationship between their structure and activity has been explored through DFT calculations and molecular docking studies .
科学的研究の応用
- 研究者は、ピロリジン環とその誘導体を含む生物活性分子を合成してきました。 これらには、ピロリジン、ピロリジン-2-オン、ピロリジン-2,5-ジオン、およびプロリノール誘導体が含まれます .
- この化合物の構造的特徴は、エピジェネティック研究に関連しています。 たとえば、がん治療に役割を果たすリシン特異的脱メチル化酵素1(LSD1)阻害剤は、この骨格を潜在的に組み込むことができます .
- ピロリジン含有化合物N-(4-メチル-3-((4-(ピリジン-3-イル)ピリミジン-2-イル)アミノ)フェニル)-4-((4-メチルピペラジン-1-イウム-1-イル)メチル)ベンゼンスルホンアミド(誘導体)は、潜在的なチロシンキナーゼ阻害剤として研究されてきました .
- ピロリジン環を持つ関連化合物は、合成カチノン(例:4F-3-メチル-α-PHP)で検出されました。 これらの物質は、精神活性効果のために注目されています .
医薬品化学と創薬
エピジェネティクスとがん研究
計算化学と分光法
チロシンキナーゼ阻害
新興の精神活性化合物
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
特性
IUPAC Name |
4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)4-8-2-3-10-5-8/h6,8,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYKQHBMSLPRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

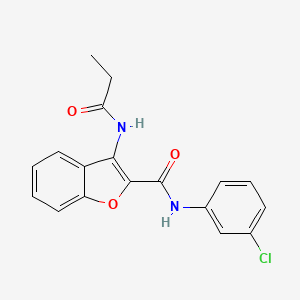
![N-(3,4-difluorophenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2515055.png)
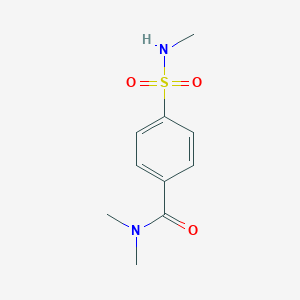

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide](/img/structure/B2515058.png)
![2-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B2515060.png)
![N-(3,4-dimethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2515061.png)
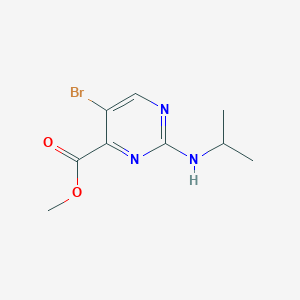
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2515063.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2515066.png)
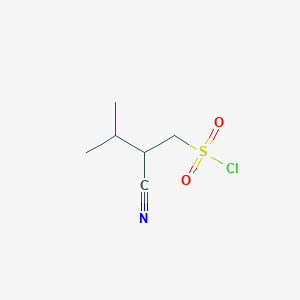
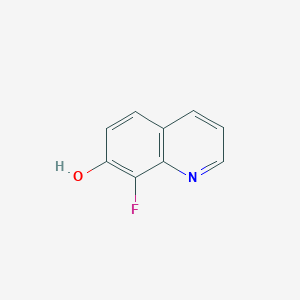
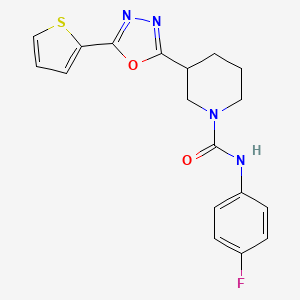
![N-(4-(azepan-1-yl)but-2-yn-1-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2515076.png)